1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |
InChI |
InChI=1S/C10H14N2O/c1-7(13)6-10-8-4-2-3-5-9(8)11-12-10/h2-6H2,1H3,(H,11,12) |
InChI Key |
XHOGKVSVHNWALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NNC2=C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one typically involves a multi-step process. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H17N3
- Molecular Weight : 179.27 g/mol
- IUPAC Name : 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine
- CAS Number : 1334203-56-3
The structure features a tetrahydroindazole ring system, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds derived from indazole structures exhibit significant anticancer properties. For instance, tetrahydroindazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications of the indazole core can lead to enhanced activity against various cancer cell lines, including lung and leukemia cancers .
Antimalarial Properties
Another promising application of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one is in the development of antimalarial drugs. Compounds targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium species, have shown efficacy in preclinical trials. The compound exhibited potent inhibitory effects against both blood and liver stages of malaria parasites .
Neuroprotective Effects
There is emerging evidence that indazole derivatives may possess neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties. Research has indicated that polymers synthesized from this compound show improved stability under thermal stress compared to conventional materials .
Nanotechnology
This compound also finds applications in nanotechnology, particularly in the synthesis of nanoparticles with specific functional properties. The incorporation of indazole derivatives into nanoparticle formulations can enhance their biocompatibility and targeted delivery capabilities in drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease, where it binds to the active site of the enzyme, preventing the virus from replicating . The compound’s structure allows it to form stable interactions with the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The tetrahydroindazole core is shared among structurally related compounds, but substituents at the 3- and 5-positions dictate their physicochemical and biological properties. Key comparisons include:
- Ring Puckering: The tetrahydroindazole ring adopts a puckered conformation, quantified using Cremer-Pople parameters (q = amplitude, φ = phase angle).
Physicochemical Properties
- Solubility: The propan-2-one group enhances polarity compared to piperidinyl methanone derivatives. Calculated logP values (estimated via substituent contributions): Target compound: logP ≈ 1.2 (moderate hydrophilicity). Compound 7i (phenoxyphenyl): logP ≈ 3.5 (highly lipophilic).
- Stability : The propan-2-one moiety may confer susceptibility to nucleophilic attack, whereas piperidinyl groups in 7g–j improve metabolic stability .
Biological Activity
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C20H31N5
- Molecular Weight : 341.5 g/mol
- CAS Number : 1334149-31-3
- IUPAC Name : 1-propan-2-yl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-5-yl)-4,5,6,7-tetrahydroindazol-5-amine
- Appearance : Oil
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- A study indicated that derivatives of tetrahydroindazole compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Research has shown that the compound may possess neuroprotective properties:
- In an experimental model of neurodegeneration, it was observed that treatment with the compound reduced oxidative stress and inflammation in neuronal cells. This suggests a potential role in diseases such as Alzheimer's .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have reported that it exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been found to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.
Data Tables
| Activity Type | Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | A549 | |
| Neuroprotective | Reduces oxidative stress | Neuronal cells | |
| Antimicrobial | Inhibitory effect | Various bacterial strains |
Case Studies
- Anticancer Study : In a study by Wang et al., derivatives of tetrahydroindazole were synthesized and tested for their anticancer activity. The lead compound exhibited potent inhibition against H+/K+-ATPase and showed significant cytotoxicity in vitro against different cancer cell lines .
- Neuroprotection Research : A study focused on the neuroprotective effects of the compound in a model of oxidative stress demonstrated that it significantly decreased markers of neuronal injury and inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The compound is often synthesized via cyclization reactions using precursors like 4,5,6,7-tetrahydro-1H-indazol-3-amine. Key steps include:
- Condensation : Reacting indazole derivatives with propan-2-one under acidic catalysis (e.g., HCl/ethanol, 60°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of indazole to ketone) and temperature (60–70°C) reduces side products like dimerized indazoles .
Q. How can the puckered conformation of the tetrahydroindazole ring be analyzed experimentally?
- Methodological Answer : Use X-ray crystallography with programs like SHELXL to resolve the ring’s puckering parameters. For dynamic analysis in solution:
- NMR : H-H NOESY to detect through-space interactions between protons on adjacent carbons.
- Cremer-Pople coordinates : Quantify puckering amplitude (e.g., 0.3–0.5 Å for six-membered rings) via DFT calculations (B3LYP/6-31G* basis set) .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- H/C NMR : Confirm substitution patterns (e.g., indazole C3 proton at δ 7.8–8.2 ppm; ketone carbonyl at δ 205–210 ppm).
- HRMS : Validate molecular weight (expected [M+H]+ = 191.12 g/mol).
- IR : Detect ketone C=O stretch (~1700 cm) and indazole N-H stretch (~3400 cm) .
Advanced Research Questions
Q. How does the tetrahydroindazole core influence binding affinity to sigma-2 receptors, and what structural modifications enhance selectivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with sigma-2 receptor PDB models to map interactions (e.g., hydrogen bonding between ketone and Tyr206).
- SAR : Introducing bulkier substituents (e.g., piperidinyl groups) at the indazole N1 position increases selectivity (>10-fold vs. sigma-1 receptors) .
- Example : 1-Propyl-4,5,6,7-tetrahydroindazole derivatives show IC = 12 nM (sigma-2) vs. 450 nM (sigma-1) .
Q. What computational strategies resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to identify key descriptors (e.g., logP, polar surface area).
- Meta-analysis : Compare bioactivity data across studies using tools like KNIME , filtering for assay type (e.g., cell-based vs. enzyme-linked).
- Case Study : Discrepancies in IC values for antiproliferative effects may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .
Q. How can crystallographic twinning or disorder in X-ray structures of this compound be addressed during refinement?
- Methodological Answer :
- SHELXL TWIN commands : Define twin laws (e.g., twofold rotation) and refine BASF parameters.
- Disordered moieties : Apply restraints (e.g., SIMU for thermal motion) to the tetrahydroindazole ring and ketone group.
- Validation : Check R (<0.05) and CCDC deposition (e.g., CIF validation report) .
Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces decomposition of labile intermediates.
- In situ monitoring : Use ReactIR to track ketone formation and optimize reaction halting points.
- Table :
| Step | Reaction | Yield (%) | Key Factor |
|---|---|---|---|
| 1 | Indazole formation | 75 | Temp control (70°C) |
| 2 | Ketone coupling | 62 | Catalyst (ZnCl) |
| 3 | Purification | 85 | Gradient elution |
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for tetrahydroindazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
